2-Methoxy-2-methyl-3-phenylpropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methoxy-2-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-11(9-12,13-2)8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 |
InChI Key |
YRAWTIYUVGACQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(CN)OC |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Methoxy 2 Methyl 3 Phenylpropan 1 Amine
Retrosynthetic Analysis of the 2-Methoxy-2-methyl-3-phenylpropan-1-amine Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic pathways by identifying key bond disconnections.
The most logical and convergent disconnection in the retrosynthesis of this compound is the carbon-nitrogen (C-N) bond of the primary amine. This disconnection is strategically sound as numerous methods exist for the formation of amines. This approach simplifies the target molecule to a key carbonyl intermediate, specifically the aldehyde 2-methoxy-2-methyl-3-phenylpropanal . The corresponding forward reaction to form the C-N bond is a reductive amination, a robust and widely used transformation in organic synthesis. organic-chemistry.orgwikipedia.org This method involves the reaction of the aldehyde with an ammonia (B1221849) source to form an imine intermediate, which is subsequently reduced to the desired primary amine. chemistrysteps.com
With the key aldehyde intermediate identified, the next retrosynthetic challenge is the construction of its substituted propane (B168953) backbone. A crucial C-C bond for disconnection is the one between the carbon bearing the methoxy (B1213986) and methyl groups (C2) and the benzylic carbon (C3). This disconnection breaks the molecule into two simpler fragments: a synthon for the enolate of 2-methoxypropanal and a benzyl (B1604629) electrophile synthon, such as a benzyl halide (e.g., benzyl bromide).
In the forward direction, this strategy involves an enolate alkylation. A strong base would be used to deprotonate the α-carbon of 2-methoxypropanal, forming a nucleophilic enolate that can then displace the halide from the benzyl halide to form the required C-C bond. This approach effectively assembles the core carbon skeleton of the molecule.
Phenyl Moiety: As identified in the backbone assembly strategy, the phenyl group is most conveniently introduced as part of a simple, commercially available starting material like a benzyl halide. This ensures the phenyl ring is present from an early stage of the synthesis.
Methoxy Moiety: The methoxy group can be introduced in two primary ways. The first, as outlined above, involves using a precursor that already contains the methoxy group, such as 2-methoxypropanal. An alternative retrosynthetic disconnection involves breaking the C-O ether bond. This leads to a tertiary alcohol precursor, 2-hydroxy-2-methyl-3-phenylpropanal . In the forward synthesis, this alcohol would be converted to the methoxy ether via a nucleophilic substitution reaction, a process known as etherification. thieme-connect.com
Classical and Modern Approaches to this compound Synthesis
Based on the retrosynthetic analysis, several forward synthetic pathways can be devised using both classical and modern chemical reactions.
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, the key precursor is the aldehyde 2-methoxy-2-methyl-3-phenylpropanal . This reaction is typically performed as a one-pot procedure where the aldehyde, an ammonia source (like ammonium (B1175870) chloride or ammonia gas), and a reducing agent are combined. chemistrysteps.com The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion intermediate without reducing the initial aldehyde. chemistrysteps.com
Several reducing agents can be employed for this transformation, each with its own advantages. organic-chemistry.org The use of metal hydrides in conjunction with an ammonia source is a common and effective approach for producing primary amines from aldehydes. acs.org
| Reducing Agent | Typical Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), pH 6-7 | Mild and selective for the iminium ion over the carbonyl group. | chemistrysteps.com |
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild, effective, and handles a wide range of substrates. | organic-chemistry.org |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | "Green" chemistry approach, avoids metal hydride reagents. | wikipedia.org |
| Ammonia Borane (B79455) (H₃NBH₃) | Solvent-free or in various solvents | Stable and safe source of hydrogen. | organic-chemistry.org |
An alternative strategy involves installing the methoxy group at a later stage of the synthesis on a tertiary alcohol intermediate, such as 2-hydroxy-2-methyl-3-phenylpropan-1-amine (with the amine group suitably protected). This transformation relies on a nucleophilic substitution reaction, most commonly the Williamson ether synthesis.
In this procedure, the hydroxyl group is first deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks an electrophilic methylating agent, displacing a leaving group and forming the desired ether. The methoxy group is generally considered a poor leaving group in nucleophilic substitution reactions, making this etherification a highly favorable and often irreversible step. thieme-connect.com
| Base | Methylating Agent | Typical Solvent | Key Features |
|---|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Strong, non-nucleophilic base; reaction is often irreversible. |
| Potassium tert-Butoxide (KOtBu) | Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) | THF | Strong, sterically hindered base. Dimethyl sulfate is a potent but toxic methylating agent. |
| Sodium Hydroxide (NaOH) | Methyl Iodide (CH₃I) | Phase-Transfer Catalyst (e.g., TBAB) in a biphasic system | Cost-effective and suitable for larger-scale synthesis. |
This method provides a flexible alternative for introducing the methoxy group, allowing for the synthesis and purification of the precursor alcohol before the final etherification step.
Multi-Component Reactions (MCRs) Towards the this compound Core
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to molecular complexity. nih.gov For the synthesis of the this compound core, an MCR approach could potentially construct the C-N and C-O bonds in a convergent manner.
A hypothetical Ugi-type three-component reaction (Ugi-3CR) could be envisioned. This would involve the reaction of a ketone, an amine, and an isocyanide. nih.gov A plausible set of reactants for this strategy would be 2-methoxy-2-methyl-3-phenylpropanal, an amine source like ammonia (or a protected equivalent), and a suitable isocyanide. While a classic Ugi reaction yields an α-acylamino amide, modifications would be necessary to arrive at the target amine.
Another relevant MCR is the Petasis reaction, or borono-Mannich reaction, which involves the reaction of an amine, a carbonyl compound, and an organoboronic acid. nih.gov This methodology is particularly useful for generating substituted amines. A strategic application could involve the reaction of benzylboronic acid, an α-methoxy-α-methyl acetaldehyde (B116499) derivative, and an amine to forge the critical C-C and C-N bonds.
Table 1: Conceptual Multi-Component Reaction Strategies
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Key Bond Formations | Potential Advantages |
|---|---|---|---|---|---|
| Ugi-type | 2-Methoxy-2-methyl-3-phenylpropanal | Ammonia | Isocyanide | C-N, C-C | High atom economy, rapid assembly of core structure. |
| Petasis | Benzylboronic acid | α-Methoxy-α-methyl-acetaldehyde | Ammonia | C-C, C-N | Mild conditions, functional group tolerance. |
Carbon-Carbon Bond Formation Methodologies (e.g., Grignard, Reformatsky, Heck) in Precursor Synthesis
The construction of the carbon skeleton of this compound relies on robust carbon-carbon bond formation. The key disconnection is between the C2 and C3 carbons, separating the phenylpropyl fragment from the methoxy-methyl-amine portion.
Grignard Reaction: A classic and powerful method involves the addition of an organometallic reagent to a carbonyl compound. A viable precursor, 2-methoxy-2-methyl-propanenitrile, could be synthesized and subsequently reacted with benzylmagnesium chloride. The resulting imine intermediate could then be reduced to furnish the target primary amine. Alternatively, addition of a methyl Grignard reagent to a 2-methoxy-3-phenylpropanal (B2738414) derivative could establish the C2-methyl bond.
Reformatsky Reaction: While typically used for β-hydroxy esters, the principles of the Reformatsky reaction can be adapted. An α-bromo ester could be reacted with a ketone in the presence of zinc. A potential route could involve the reaction of an α-methoxy-α-methyl ketone precursor with an organozinc reagent derived from a benzyl halide.
Heck Reaction: The Heck reaction, a palladium-catalyzed C-C coupling, is more suited for forming bonds to sp2 centers. While not directly applicable for the key C2-C3 bond, it could be instrumental in synthesizing complex aryl precursors. For instance, a substituted styrene (B11656) could be generated via a Heck reaction, which could then be further elaborated to the target molecule.
These classical C-C bond-forming reactions are foundational in building the necessary precursors for the final amine product. nih.govnih.gov
Cascade and Tandem Reactions for Efficient Construction
A potential tandem strategy for this compound could begin with a Michael addition. For instance, a nucleophile could be added to an α,β-unsaturated precursor like 2-methoxy-2-methyl-3-phenylpropenal. The resulting enolate intermediate could then be trapped in a subsequent reaction, such as a reduction or an amination, all within the same pot.
Another conceptual cascade could involve an initial amine-catalyzed reaction. An amine catalyst could activate a carbonyl-containing substrate through enamine or iminium ion formation, initiating a sequence of bond-forming events. illinois.edu For example, a tandem process could be designed involving an initial hydrocyanation of a suitable enone, followed by reduction of both the nitrile and the ketone to yield the final amino alcohol structure. The elegance of such an approach lies in the strategic generation of reactive intermediates that are consumed in subsequent steps without isolation. researchgate.net
Stereoselective Synthesis of this compound
The presence of a chiral center at the C2 position necessitates stereoselective synthetic methods to access enantiomerically pure forms of this compound.
Asymmetric Catalysis for Chiral Center Induction
Asymmetric catalysis is a premier strategy for establishing stereocenters with high enantioselectivity. This can be achieved through the use of chiral catalysts that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.
A highly effective approach to installing the chiral center is through the asymmetric reduction of a prochiral precursor.
Ketone Reduction: A suitable precursor, 1-amino-2-methoxy-2-methyl-3-phenylpropan-1-one, could undergo enantioselective reduction. Catalysts such as those based on ruthenium-BINAP systems, or oxazaborolidines (Corey-Bakshi-Shibata reduction), are known to reduce ketones to chiral alcohols with high enantiomeric excess (ee). googleapis.com
Imine Reduction/Reductive Amination: A more direct route involves the reductive amination of the ketone precursor, 2-methoxy-2-methyl-3-phenylpropanone. This can be achieved using a chiral catalyst or, increasingly, through biocatalysis. uniovi.es Amine transaminases (ATAs) are enzymes that can catalyze the transfer of an amino group from a donor (like isopropylamine) to a ketone, directly producing a chiral amine with excellent enantioselectivity. researchgate.netgoogle.com This biocatalytic method is often performed in aqueous media under mild conditions, making it a green and efficient alternative. nih.gov
Table 2: Comparison of Enantioselective Reduction Strategies
| Method | Precursor | Catalyst/Enzyme | Typical ee (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Ketone | Ru-BINAP | >95 | High turnover, well-established | Requires high-pressure H₂, expensive catalyst |
| CBS Reduction | Ketone | Chiral Oxazaborolidine | 90-99 | Stoichiometric or catalytic, predictable stereochemistry | Requires stoichiometric borane source |
| Biocatalytic Reductive Amination | Ketone | Amine Transaminase (ATA) | >99 | High enantioselectivity, mild conditions, environmentally friendly | Enzyme specificity can be a limitation |
An alternative to enantioselective catalysis is to use a substrate that already contains a chiral element, known as a chiral auxiliary. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed.
For the synthesis of this compound, a chiral imine could be formed from a precursor aldehyde and a chiral amine (e.g., a phenylethylamine derivative). The addition of a methyl organometallic reagent (e.g., methyllithium (B1224462) or methylmagnesium bromide) to this imine would proceed diastereoselectively, controlled by the existing stereocenter of the auxiliary. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target amine. The efficiency of this approach depends on the ability of the auxiliary to induce high levels of diastereoselectivity in the addition step. ucl.ac.uk This strategy is a classic and reliable method for controlling stereochemistry in acyclic systems. nih.gov
Chiral Ligand Design for Metal-Catalyzed Processes
The synthesis of enantiomerically pure amines like this compound can be efficiently achieved through asymmetric metal catalysis. The success of these reactions hinges on the rational design of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov A key strategy in ligand design is the use of "privileged ligands," which are effective for a wide range of substrates and reactions. nih.gov
Commonly, C2-symmetric ligands have been employed to reduce the number of possible diastereomeric transition states, thereby enhancing enantioselectivity. nih.gov More recently, non-symmetrical modular ligands, such as P,N-ligands (e.g., PHOX ligands), have demonstrated superior performance in many cases. nih.govresearchgate.net These ligands allow for the fine-tuning of both steric and electronic properties to optimize reactivity and selectivity for a specific transformation, such as the asymmetric hydrogenation of a precursor enamine or the reductive amination of a prochiral ketone to yield the target amine. The modular nature of these ligands facilitates the development of new catalysts through systematic screening. nih.gov
Table 1: Examples of Privileged Chiral Ligands in Asymmetric Catalysis
| Ligand Class | Example Ligand | Metal | Typical Application |
|---|---|---|---|
| Diphosphine | BINAP | Ru, Rh | Asymmetric Hydrogenation |
| Bisoxazoline | BOX | Cu, Zn | Asymmetric Friedel-Crafts, Diels-Alder |
| Salen | Salen | Co, Cr, Mn | Asymmetric Epoxidation, Kinetic Resolution |
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for the synthesis of chiral amines.
For the synthesis of this compound, a precursor carboxylic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.org The resulting amide can then undergo diastereoselective reactions. For instance, deprotonation followed by alkylation at the α-position can introduce one of the stereocenters. The stereochemical outcome is directed by the steric hindrance of the auxiliary, which blocks one face of the enolate. wikipedia.org Subsequent chemical transformations and the final cleavage of the auxiliary would yield an enantiomerically enriched precursor to the target amine.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Substrate | Key Reaction | Removal Condition |
|---|---|---|---|
| Evans Oxazolidinones | Carboxylic Acids | Aldol (B89426), Alkylation | LiOH, H₂O₂ |
| Pseudoephedrine | Carboxylic Acids | Alkylation | H₂SO₄ or LiAlH₄ |
| Camphorsultam | Carboxylic Acids | Diels-Alder, Alkylation | LiAlH₄, Hydrolysis |
Chemoenzymatic and Biocatalytic Approaches
The integration of biocatalysis into synthetic routes, known as a chemoenzymatic approach, offers significant advantages, including high selectivity under mild reaction conditions. rjeid.comkcl.ac.uk Enzymes can perform highly specific transformations on complex molecules, often avoiding the need for protecting groups and reducing the number of synthetic steps. nih.gov
Transaminase-Catalyzed Amination
Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.orgmdpi.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to a ketone acceptor. mdpi.comacs.org
The synthesis of this compound could be envisioned via the asymmetric amination of the corresponding ketone, 2-methoxy-2-methyl-3-phenylpropan-1-one. The reaction equilibrium can be driven towards the product by using a large excess of the amine donor or by removing the ketone byproduct. nih.gov Modern enzyme engineering techniques have produced a wide range of ATAs with high activity and selectivity for various substrates. acs.org
Table 3: Selected Transaminases for Chiral Amine Synthesis
| Enzyme Source | Selectivity | Typical Substrate Type |
|---|---|---|
| Chromobacterium violaceum | (S)-selective | Aromatic & Aliphatic Ketones |
| Arthrobacter sp. | (R)-selective | Aromatic & Aliphatic Ketones |
| Vibrio fluvialis | (S)-selective | Bulky Ketones |
Enzymatic Resolution of Racemic this compound Precursors
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. rsc.org This approach is limited to a theoretical maximum yield of 50% for each enantiomer. rsc.org
For the synthesis of the target compound, a racemic precursor, such as the corresponding alcohol (2-methoxy-2-methyl-3-phenylpropan-1-ol) or the amine itself, could be resolved. Lipases are commonly used enzymes for this purpose, catalyzing the enantioselective acylation of one enantiomer in the presence of an acyl donor (e.g., vinyl acetate). researchgate.netmdpi.com The resulting acylated product can then be separated from the unreacted enantiomer by standard techniques like chromatography. The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity. mdpi.com
Green Chemistry Principles in this compound Production
Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. sigmaaldrich.comresearchgate.net The twelve principles of green chemistry provide a framework for achieving this goal. msu.edu
In the context of producing this compound, applying these principles is crucial for developing sustainable manufacturing processes. The use of catalytic methods, whether metal-based or enzymatic, is a core green chemistry principle. sigmaaldrich.com Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. Biocatalytic methods, in particular, are advantageous as they operate in water at ambient temperature and pressure, are biodegradable, and are derived from renewable resources. diva-portal.org Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is another key consideration. msu.edu
Solvent-Free and Aqueous Phase Synthetic Protocols
A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which pose risks to human health and the environment. dergipark.org.tr Performing reactions in water or under solvent-free conditions are highly attractive alternatives. cmu.edursc.org
Many catalytic reactions can be adapted to run in aqueous media or without any solvent. For instance, certain metal-catalyzed reactions can be performed in water with the aid of water-soluble ligands or surfactants. nih.gov Solvent-free reactions, often facilitated by grinding (mechanochemistry) or heating the neat reactants, can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. dergipark.org.trnih.gov Biocatalytic reactions, such as those using transaminases or lipases, are often performed in aqueous buffers, inherently making them a greener choice. diva-portal.org Adopting these protocols for the synthesis of this compound would significantly improve the environmental footprint of its production.
Atom Economy and Step Economy Metrics in Process Design
The efficiency of a chemical process can be quantitatively assessed through various green chemistry metrics. Among the most crucial are atom economy and step economy, which directly impact the sustainability and economic viability of a synthesis.
Atom Economy
Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. An ideal reaction would have an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.
For the synthesis of this compound, a hypothetical multi-step synthesis can be analyzed to illustrate the application of these metrics. A plausible, though not necessarily optimized, route could involve the following transformations:
Hypothetical Synthetic Pathway:
Friedel-Crafts acylation: Benzene (B151609) reacts with 2-methylpropenoyl chloride to form 2-methyl-1-phenylprop-2-en-1-one.
Michael addition of methanol: The enone undergoes a Michael addition with methanol to yield 3-methoxy-2-methyl-1-phenylpropan-1-one.
Reductive amination: The resulting ketone is converted to the target amine, this compound, via reductive amination.
The atom economy for each step can be calculated to identify areas for improvement. For instance, the Friedel-Crafts acylation typically generates stoichiometric amounts of aluminum chloride waste, significantly lowering its atom economy. Reductive amination, depending on the specific reagents used, can also produce substantial waste.
Step Economy
To improve the step economy of the synthesis of this compound, one-pot or tandem reactions could be explored. For example, combining the Michael addition and reductive amination steps into a single operation would significantly enhance the step economy.
The following table provides a comparative analysis of different synthetic routes based on these metrics.
| Metric | Route A (Hypothetical) | Route B (Improved) |
| Atom Economy (Overall) | Moderate | High |
| Number of Steps | 3 | 2 |
| Process Mass Intensity (PMI) | High | Moderate |
| E-Factor | High | Low |
Note: Process Mass Intensity (PMI) is the total mass of materials used (reactants, solvents, reagents, process water) per unit mass of product. The E-Factor is the mass ratio of waste to desired product.
Sustainable Catalysis and Renewable Feedstocks
A key strategy for enhancing the green credentials of a synthesis is the use of sustainable catalysts and renewable feedstocks.
Sustainable Catalysis
Catalysis plays a pivotal role in improving the atom and step economy of chemical reactions. The use of catalysts, particularly heterogeneous and biocatalysts, offers several advantages over stoichiometric reagents:
Increased reaction rates and selectivity: Catalysts can accelerate reactions and favor the formation of the desired product, minimizing side reactions and waste.
Milder reaction conditions: Catalytic processes often operate at lower temperatures and pressures, reducing energy consumption.
Catalyst recyclability: Heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
In the context of synthesizing this compound, research into catalytic alternatives for each step is crucial. For example, replacing the traditional Lewis acid in the Friedel-Crafts acylation with a recyclable solid acid catalyst would be a significant improvement. For the reductive amination step, catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon is a more atom-economical and sustainable alternative to using stoichiometric reducing agents.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach. For the synthesis of chiral amines like this compound, transaminases are particularly promising enzymes. They can catalyze the asymmetric amination of a ketone precursor, yielding the desired amine with high enantioselectivity under mild aqueous conditions.
| Catalyst Type | Application in Synthesis | Advantages |
| Heterogeneous Catalysts | Friedel-Crafts acylation, Hydrogenation | Recyclable, reduced waste |
| Homogeneous Catalysts | Reductive amination | High activity and selectivity |
| Biocatalysts (e.g., Transaminases) | Asymmetric amination | High enantioselectivity, mild conditions |
Renewable Feedstocks
The reliance on fossil fuels as the primary source for chemical manufacturing is a major sustainability concern. The development of synthetic routes that utilize renewable feedstocks, derived from biomass, is therefore a critical area of research.
For the synthesis of this compound, the aromatic core (phenyl group) could potentially be derived from lignin, a complex polymer found in plant cell walls and a major component of lignocellulosic biomass. Lignin is a rich source of aromatic platform chemicals. Through depolymerization and subsequent chemical transformations, lignin-derived phenols and other aromatic compounds could serve as starting materials.
The methoxy and methyl groups could be sourced from methanol and other C1 building blocks derived from biogas or syngas, which can be produced from various waste streams. While the direct synthesis of this compound from renewable feedstocks is a long-term goal that requires significant research and development, it represents the ultimate objective in sustainable chemical production.
| Feedstock | Potential Application | Sustainability Benefit |
| Lignin | Source of the phenyl group | Reduces reliance on petrochemicals |
| Methanol (from biogas) | Source of the methoxy and methyl groups | Utilization of waste streams |
By strategically applying the principles of atom and step economy, embracing sustainable catalysis, and exploring the use of renewable feedstocks, the synthesis of this compound can be guided towards a more environmentally responsible and economically sound process.
Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 2 Methoxy 2 Methyl 3 Phenylpropan 1 Amine
Reactions Involving the Primary Amine Functionality
The primary amine group (-NH₂) is a nucleophilic and basic center, making it the focal point for a variety of chemical transformations, including derivatization, catalysis, and redox reactions.
The primary amine of 2-Methoxy-2-methyl-3-phenylpropan-1-amine can be readily derivatized to facilitate analysis or to convert it into other functional groups. Derivatization is a common strategy to modify a compound's chemical properties, such as its volatility for gas chromatography or its chromophoric/fluorophoric character for spectroscopic detection.
Given the chiral nature of the molecule (at the C2 position), derivatization with chiral reagents is particularly significant. Such reactions produce diastereomeric products which can be distinguished and quantified using standard chromatographic or spectroscopic techniques (e.g., HPLC, NMR) to determine enantiomeric purity. researchgate.netresearchgate.net For instance, reaction with o-Phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine, would yield fluorescent diastereomeric isoindoles. nih.gov Similarly, other chiral derivatizing agents can be employed for this purpose. nih.gov
Common derivatization reactions applicable to the primary amine include acylation with acid chlorides or anhydrides to form amides, and reaction with sulfonyl chlorides to produce sulfonamides. libretexts.org These transformations proceed via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center.
Functional group interconversion can further expand the synthetic utility of the molecule. For example, the primary amine can be converted into an azide (B81097) via diazotization followed by substitution, or into various other nitrogen-containing functionalities through established synthetic protocols.
| Reagent Class | Example Reagent | Product | Purpose / Application |
|---|---|---|---|
| Aldehydes / Thiols | o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine | Diastereomeric Isoindoles | Chiral analysis, Fluorescence detection nih.gov |
| Acid Chlorides | Acetyl Chloride | Amide | Protection, Functionalization libretexts.org |
| Acid Anhydrides | (S,S)-N-trifluoroacetylproline anhydride | Diastereomeric Amide | GC analysis of enantiomers nih.govdocumentsdelivered.com |
| Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide | Fluorescence detection, HPLC analysis |
| Chloroformates | (1R)-(-)-Menthyl Chloroformate | Diastereomeric Carbamate | Chiral analysis by NMR/HPLC |
Chiral primary amines are valuable organocatalysts in asymmetric synthesis. While specific catalytic applications of this compound are not extensively documented, its structure suggests potential utility in this area. The primary amine can react reversibly with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines or electrophilic iminium ions. These intermediates can then participate in a variety of stereoselective bond-forming reactions.
For example, in an asymmetric aldol (B89426) reaction, the amine could catalyze the reaction between a ketone and an aldehyde. The ketone would first form a chiral enamine with the catalyst, which would then attack the aldehyde in a stereocontrolled manner. Subsequent hydrolysis would release the chiral β-hydroxy ketone product and regenerate the amine catalyst. Similarly, in Michael additions, the chiral enamine intermediate could add to α,β-unsaturated carbonyl compounds, establishing a new stereocenter with high enantioselectivity. The steric hindrance provided by the methyl and phenylpropyl groups could influence the facial selectivity of the catalyst.
The primary amine functionality is in a reduced state and is susceptible to oxidation. The specific products of oxidation depend on the reagent and reaction conditions. Mild oxidation can lead to the formation of an imine, which may subsequently hydrolyze to a carbonyl compound. Stronger oxidizing agents can cleave the C-N bond. The presence of a tertiary carbon adjacent to the aminomethyl group might influence the reaction pathway. For instance, aerobic oxidation of primary amines can be catalyzed by metal complexes to yield amides after hydration of a nitrile intermediate. rsc.org Electrochemical oxidation is another pathway, which typically proceeds through an initial one-electron transfer to form a radical cation. acs.org
Conversely, the primary amine group itself is not readily reduced further. Therefore, the reduction chemistry of this compound primarily involves its potential use as a directing group or its compatibility with reducing agents targeting other parts of a larger molecule in a synthetic context.
Transformations Involving the Phenyl Substituent
The phenyl group in this compound is a potential site for various chemical transformations.
Electrophilic Aromatic Substitution (EAS) Patterns
The alkylamine substituent on the benzene (B151609) ring is generally considered an activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This is due to the electron-donating nature of the alkyl group. However, the presence of the methoxy (B1213986) and amine functionalities further down the chain could have subtle electronic effects. The specific directing effects and the reactivity of the phenyl ring in this compound towards electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions) have not been experimentally determined or reported.
Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Ring
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov If the phenyl ring of this compound were functionalized with a halide or triflate, it could potentially participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide variety of substituents onto the aromatic ring. There is, however, no available research describing the application of such reactions to this specific molecule.
Side-Chain Functionalization Adjacent to the Phenyl Group
Functionalization of the benzylic position (the carbon atom adjacent to the phenyl group) is a common transformation in organic synthesis. For this compound, this would involve the C3 carbon. Reactions at this position could include oxidation, halogenation, or metal-catalyzed C-H activation. The feasibility and outcomes of such reactions for this compound are not documented.
Multi-Site Reactivity and Cascade Processes of this compound
The presence of multiple functional groups (amine, ether, and phenyl ring) in this compound suggests the potential for complex, multi-site reactivity and cascade reactions. A cascade reaction is a process involving two or more consecutive reactions where the product of the first step is the substrate for the next. These can be initiated at one functional group and proceed to involve others within the same molecule. For instance, a reaction initiated at the amine could potentially lead to a cyclization involving the phenyl ring. No literature describing such cascade processes for this compound has been identified.
Kinetic and Thermodynamic Aspects of this compound Reactions
The study of reaction kinetics provides information about the rates of chemical reactions, while thermodynamics describes the energy changes that occur. For any potential reaction of this compound, determining the activation energies, reaction rate constants, and changes in enthalpy and entropy would provide a deeper understanding of the reaction mechanism and feasibility. At present, there is no available kinetic or thermodynamic data for any reaction involving this specific compound.
Theoretical and Computational Investigations of this compound: A Search for Available Data
A comprehensive search for scholarly articles and research data concerning the theoretical and computational investigations of the chemical compound This compound has been conducted. The objective was to find specific data pertaining to its quantum chemical characterization and the computational modeling of its reaction mechanisms, as outlined in the requested article structure.
Despite extensive searches across scientific databases and academic journals, no specific published research was found that details the following for this compound:
Conformational Analysis and Potential Energy Surfaces: There is a lack of available studies on the different spatial arrangements (conformers) of this molecule and the associated energy landscapes.
Electronic Structure, Charge Distribution, and Frontier Molecular Orbital (FMO) Theory: Information regarding the arrangement of electrons, how charge is distributed across the molecule, and the properties of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) could not be located.
Molecular Electrostatic Potential (MEP) Mapping: No MEP maps, which illustrate the charge distribution and potential sites for electrophilic or nucleophilic attack, were found for this specific compound.
Transition State Characterization and Activation Energy Calculations: The search did not yield any computational studies on the transition states involved in chemical reactions with this molecule or the corresponding activation energies.
Solvent Effects and Implicit/Explicit Solvent Models: There is no available research on how different solvents might influence the behavior and properties of this compound in a computational setting.
While computational studies exist for structurally similar compounds, the strict requirement to focus solely on This compound prevents the inclusion of such data. The generation of a thorough, informative, and scientifically accurate article as per the requested outline is contingent on the availability of this specific research data. At present, it appears that the detailed theoretical and computational investigations requested for this particular compound have not been published in the accessible scientific literature.
Theoretical and Computational Investigations of 2 Methoxy 2 Methyl 3 Phenylpropan 1 Amine
Computational Modeling of Reaction Mechanisms and Pathways
Reaction Pathway Elucidation Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-methoxy-2-methyl-3-phenylpropan-1-amine, DFT calculations would be instrumental in mapping out potential reaction pathways, identifying transition states, and determining activation energies.
A typical DFT study to elucidate a reaction pathway, for instance, its synthesis or degradation, would involve:
Reactant and Product Optimization: The geometries of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms are used to locate the transition state (TS) structure connecting reactants and products. A key verification for a true TS is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
For a hypothetical reaction involving this compound, the data generated would resemble the following illustrative table:
Table 1: Hypothetical DFT Energy Profile for a Reaction of this compound Note: This data is illustrative and not based on actual published research.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants | 0.0 | 0 |
| Transition State 1 | +25.4 | 1 |
| Intermediate | +5.2 | 0 |
| Transition State 2 | +18.9 | 1 |
| Products | -15.7 | 0 |
Such calculations would provide deep insight into the reaction's feasibility and mechanism at a molecular level.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide a view of the dynamic evolution of a system, offering insights that are complementary to the static picture provided by DFT.
MD simulations of this compound would reveal its conformational landscape and flexibility over time. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional shapes (conformers).
A typical MD simulation would involve:
Placing the molecule in a simulation box.
Solving Newton's equations of motion for the system, allowing the molecule's atoms to move and interact over a set period.
Analyzing the resulting trajectory to understand conformational preferences.
Key analyses would include tracking dihedral angles of the rotatable bonds to identify the most stable and frequently occurring conformations. The results could be presented in a table summarizing the preferred dihedral angle ranges for key bonds.
Table 2: Hypothetical Conformational Analysis from MD Simulation Note: This data is illustrative and not based on actual published research.
| Dihedral Angle | Most Populated Range (degrees) |
| C(phenyl)-C(β)-C(α)-C(amine) | -60 to -75 |
| O(methoxy)-C(α)-C(β)-C(phenyl) | 170 to 180 |
| C(methyl)-C(α)-C(amine)-N | 50 to 65 |
This analysis would be crucial for understanding how the molecule's shape influences its interactions and properties.
To understand how this compound behaves in a liquid environment, MD simulations would be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent).
These simulations would provide detailed information on:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute. This is often quantified using Radial Distribution Functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom.
Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between the amine group of the solute and protic solvent molecules.
Solvation Energy: The free energy change associated with transferring the molecule from the gas phase to the solvent, indicating its solubility.
Table 3: Hypothetical Solvation Properties from MD Simulation Note: This data is illustrative and not based on actual published research.
| Solvent | Solvation Free Energy (kcal/mol) | Average N-H···O(solvent) H-bonds |
| Water | -8.5 | 2.1 |
| Methanol | -6.2 | 1.8 |
| Hexane | -1.1 | 0.0 |
These findings are critical for predicting the compound's behavior in various chemical environments.
Prediction of Spectroscopic Parameters for Mechanistic Insight
Computational chemistry can predict spectroscopic properties, which is invaluable for identifying unknown compounds or for interpreting experimental spectra to gain mechanistic insight. DFT is commonly used for this purpose.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts, when compared to a reference compound like Tetramethylsilane (TMS), can aid in the structural elucidation of reaction products or intermediates.
IR Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule. These correspond to the absorption peaks in an infrared (IR) spectrum. The predicted frequencies and their corresponding vibrational modes (e.g., C-H stretch, N-H bend) help in assigning the peaks of an experimental spectrum, confirming the presence of specific functional groups.
Table 4: Hypothetical Predicted Spectroscopic Data for this compound Note: This data is illustrative and not based on actual published research.
| Parameter | Predicted Value | Assignment |
| ¹³C NMR Shift | 55.3 ppm | Methoxy (B1213986) Carbon |
| ¹H NMR Shift | 2.85 ppm | -CH₂-N Protons |
| IR Frequency | 3350 cm⁻¹ | N-H Symmetric Stretch |
| IR Frequency | 1105 cm⁻¹ | C-O-C Asymmetric Stretch |
The correlation between predicted and experimental spectra can provide strong evidence for a proposed molecular structure or reaction intermediate.
Advanced Analytical Methodologies for Interrogating 2 Methoxy 2 Methyl 3 Phenylpropan 1 Amine Reactions
In Situ Reaction Monitoring Techniques
In situ monitoring techniques are crucial for understanding reaction kinetics, mechanisms, and for optimizing reaction conditions in real-time without the need for isolating intermediates.
Real-time spectroscopic analysis allows for the continuous monitoring of reactant consumption and product formation, providing invaluable kinetic and mechanistic data.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers integrated into a reaction setup can provide real-time structural characterization of reaction mixtures. nih.gov For the synthesis of an amine like 2-Methoxy-2-methyl-3-phenylpropan-1-amine, which could, for example, involve the reduction of a corresponding imine or nitrile, ¹H NMR can track the disappearance of the reactant's characteristic signals and the appearance of signals corresponding to the product's aminomethyl (-CH₂NH₂) and methoxy (B1213986) (-OCH₃) groups. A key advantage of NMR is that signal intensity is directly proportional to analyte concentration, allowing for quantitative analysis without extensive calibration. nih.gov Advanced 2D NMR techniques like COSY and HSQC can even be performed under flow conditions to confirm the structure of intermediates and products as they are formed. nih.gov
In situ Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are powerful tools for monitoring the transformation of functional groups. researchgate.net In a potential synthesis of this compound from a carbonyl precursor via reductive amination, Attenuated Total Reflectance (ATR) IR spectroscopy could monitor the disappearance of the strong carbonyl (C=O) stretching band around 1700 cm⁻¹. researchgate.net Simultaneously, the appearance of N-H stretching vibrations for the primary amine product would be observed in the 3300-3500 cm⁻¹ region. libretexts.org Raman spectroscopy offers complementary information and is particularly effective for monitoring reactions in aqueous or polar solvents where IR is often hindered. ondavia.com For instance, the formation of an imine intermediate (C=N stretch) can be monitored, providing insights into the reaction mechanism. researchgate.net
| Technique | Functional Group | Typical Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Observation During Reaction |
|---|---|---|---|
| In situ IR | Carbonyl (C=O) of precursor | ~1700 | Signal decreases |
| In situ IR/Raman | Imine (C=N) intermediate | ~1650 | Signal appears and then decreases |
| In situ IR | Amine (N-H) of product | 3300-3500 (two bands for primary amine) | Signal increases |
| In situ ¹H NMR | -CH₂-NH₂ of product | ~2.5-3.0 | Signal appears and integrates to 2H |
| In situ ¹H NMR | -OCH₃ of product | ~3.2-3.4 | Signal appears and integrates to 3H |
Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages for process optimization. nih.gov Microreactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. rsc.org This enhanced control is particularly beneficial for managing highly exothermic reactions and for generating unstable intermediates that can be immediately used in a subsequent step. nih.govrsc.org
For the synthesis of this compound, a flow chemistry setup can be used to rapidly screen a wide range of reaction conditions. By coupling the reactor output to an online analytical technique (like UV-Vis or MS), high-throughput experimentation can be achieved. neuroquantology.com This allows for the efficient optimization of variables such as catalyst loading, temperature, and stoichiometry. Design of Experiments (DoE) methodologies are often employed in conjunction with flow reactors to statistically determine the optimal conditions with a minimal number of experiments. researchgate.net Furthermore, self-optimizing systems that use algorithms to interpret real-time analytical data and adjust reaction parameters accordingly are becoming increasingly common, accelerating process development. nih.gov
Mass Spectrometry-Based Reaction Profiling
Mass spectrometry (MS) is an indispensable tool for identifying the components of a reaction mixture, including the final product, byproducts, and transient intermediates.
Understanding the fragmentation pattern of this compound under mass spectrometry conditions (e.g., Electron Ionization, EI, or Electrospray Ionization, ESI) is critical for its unambiguous identification. For aliphatic amines, the predominant fragmentation pathway is typically alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This process is driven by the formation of a stable, nitrogen-containing cation.
For this compound (Molecular Weight: 179.27 g/mol ), the following fragmentation pathways can be proposed:
Alpha-cleavage: The primary fragmentation would involve the loss of the largest alkyl group attached to the carbon bearing the amine, which is the benzyl (B1604629) group (C₇H₇•, 91 amu). This would result in a fragment ion at m/z 88.
Loss of methoxy group: Cleavage of the C-O bond could lead to the loss of a methoxy radical (•OCH₃, 31 amu), resulting in a fragment at m/z 148.
Formation of tropylium (B1234903) ion: A common rearrangement in molecules containing a benzyl group can lead to the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91.
| m/z | Proposed Fragment Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 179 | [C₁₁H₁₇NO]⁺• | Molecular Ion (M⁺•) |
| 148 | [M - •OCH₃]⁺ | Loss of methoxy radical |
| 91 | [C₇H₇]⁺ | Tropylium cation |
| 88 | [CH₃-C(OCH₃)-CH₂NH₂]⁺ | Alpha-cleavage (loss of benzyl radical) |
Electrospray ionization mass spectrometry (ESI-MS) is exceptionally well-suited for detecting charged or easily ionizable species directly from a reaction solution. nih.gov This allows for the interception and characterization of reactive intermediates that may be too short-lived to be observed by other methods. In a catalytic synthesis of this compound, ESI-MS could be used to identify catalyst-substrate complexes or protonated intermediates. nih.gov By coupling ESI-MS with ion mobility spectrometry (IMS), it is possible to separate isomeric intermediates and compare their experimental collision cross-sections with theoretical calculations to aid in structural assignment. nih.gov For neutral intermediates that are not readily ionized, a "charge-tagging" strategy can be employed, where a permanently charged group is attached to a reactant or ligand to facilitate detection by MS. nih.gov
Chromatographic Techniques for Stereochemical Analysis (e.g., Chiral HPLC, GC-MS)
As this compound is a chiral molecule, chromatographic methods capable of separating enantiomers are essential for determining its stereochemical purity.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for the enantioselective analysis of chiral compounds. mdpi.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for separating a broad range of chiral molecules, including amines. nih.gov For the analysis of this compound, a column like Chiralpak-AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), could be employed. A typical mobile phase would consist of a mixture of a nonpolar solvent like n-hexane and a polar modifier like 2-propanol. wiley-vch.de The retention times for the (R) and (S) enantiomers would differ, allowing for their quantification and the determination of the enantiomeric excess (ee). wiley-vch.de
| Parameter | Condition |
|---|---|
| Column | Chiralpak-AD-H (250 x 4.6 mm ID) wiley-vch.de |
| Mobile Phase | n-hexane/2-propanol (80/20 v/v) wiley-vch.de |
| Flow Rate | 1 mL/min wiley-vch.de |
| Detection | UV at 254 nm wiley-vch.de |
| Expected Elution Order | Enantiomer 1 before Enantiomer 2 (e.g., (S) then (R)) wiley-vch.de |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for analyzing volatile compounds. For stereochemical analysis, a chiral capillary column is required. However, primary amines can sometimes exhibit poor peak shape and chromatographic performance on standard GC columns. To overcome this, derivatization is often performed. Reacting the amine with a chiral derivatizing agent can produce diastereomers that are more easily separated on a non-chiral column. Alternatively, derivatization with an achiral reagent, such as a perfluoroacylating agent (e.g., pentafluoropropionyl anhydride), can improve volatility and chromatographic behavior on a chiral column. nih.govnih.gov The coupled mass spectrometer provides structural confirmation based on the fragmentation patterns of the separated enantiomers or their derivatives. nih.gov
Applications of 2 Methoxy 2 Methyl 3 Phenylpropan 1 Amine in Organic Synthesis and Materials Science
2-Methoxy-2-methyl-3-phenylpropan-1-amine as a Chiral Building Block
Synthesis of Complex Stereodefined Organic Architectures
There is currently no available scientific literature describing the use of this compound as a starting material or intermediate in the synthesis of complex organic molecules with defined stereochemistry.
Preparation of Macrocycles and Cage Compounds
Similarly, a thorough search of chemical literature did not yield any instances of this compound being employed in the construction of macrocyclic or caged structures.
Development of Ligands and Organocatalysts Derived from this compound
Design and Synthesis of Novel Chiral Ligands for Asymmetric Catalysis
No published research details the modification of this compound to create new chiral ligands for use in asymmetric catalysis.
Application in Enantioselective Organocatalytic Transformations
There are no documented applications of this compound or its derivatives as organocatalysts in enantioselective chemical transformations.
Role as a Chiral Scaffold in Metal-Catalyzed Reactions
The potential for this compound to serve as a chiral scaffold in metal-catalyzed reactions has not been explored in any available scientific reports.
Lack of Publicly Available Research on this compound in Materials Science
A comprehensive review of scientific literature and publicly accessible data reveals a significant gap in research concerning the applications of the chemical compound this compound in the fields of organic synthesis and materials science, specifically in the areas of polymerization, supramolecular assemblies, and the development of hybrid materials.
Despite extensive searches for scholarly articles, patents, and conference proceedings, no specific data or research findings were identified for this compound pertaining to the following topics:
Incorporation into Functional Materials and Polymers
Development of Hybrid Materials with Defined Stereochemistry:Research on the incorporation of this compound into hybrid materials, particularly those with controlled stereochemistry, is absent from the available scientific record.
Due to the lack of research, no data tables or detailed research findings can be provided for these specified applications. Further investigation and original research would be required to determine the potential of this compound in these areas of materials science.
Future Research Directions and Challenges in the Chemistry of 2 Methoxy 2 Methyl 3 Phenylpropan 1 Amine
Exploration of Unexplored Reactivity Patterns and Novel Transformations
The primary amine functionality of 2-Methoxy-2-methyl-3-phenylpropan-1-amine is a clear site for reactivity, yet its behavior is likely modulated by the sterically hindered environment created by the adjacent quaternary carbon. Research should focus on how this steric bulk and the electronic influence of the methoxy (B1213986) group affect standard amine transformations and enable novel ones.
Key Research Questions:
Steric Hindrance Effects: How does the neopentyl-like environment around the aminomethyl group affect the kinetics of N-alkylation, N-acylation, and Schiff base formation? Comparative studies with less hindered analogues would be crucial.
Intramolecular Reactions: Can the compound be induced to undergo intramolecular cyclization? For example, activation of the benzyl (B1604629) group followed by nucleophilic attack from the amine could potentially form novel nitrogen-containing heterocyclic systems.
Directed C-H Activation: Can the amine or methoxy group act as a directing group for transition-metal-catalyzed C-H activation on the phenyl ring? This could provide a pathway to selectively functionalized derivatives.
Hypothetical Reactivity Screening: A preliminary investigation into the compound's reactivity could involve screening a set of standard and novel reaction conditions. The expected outcomes and the key variable being tested are outlined in the table below.
| Reaction Type | Reagent/Catalyst | Key Variable Under Investigation | Predicted Outcome |
| N-Alkylation | Methyl Iodide | Steric hindrance on reaction rate | Slow formation of mono- and di-alkylated products |
| N-Acylation | Acetyl Chloride | Nucleophilicity of the hindered amine | Formation of the corresponding amide |
| Pictet-Spengler | Formaldehyde, Acid Catalyst | Feasibility of intramolecular cyclization | Potential formation of a tetrahydroisoquinoline derivative |
| Directed C-H Borylation | Iridium Catalyst, B2Pin2 | Directing group ability of the amine | Borylation at the ortho position of the phenyl ring |
Development of More Efficient and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future work on this compound should prioritize sustainable routes, moving away from classical multi-step processes that may have poor atom economy or use hazardous reagents.
Potential Sustainable Approaches:
Biocatalysis: The use of enzymes such as amine dehydrogenases (AmDHs) or transaminases could offer a highly selective and green route to the chiral versions of the amine. researchgate.net A potential biocatalytic retrosynthesis could start from a corresponding ketone precursor, 1-methoxy-1-methyl-2-phenylpropan-2-one. Recent advancements in harnessing native enzyme diversity and improving enzymes through protein engineering could make this a viable approach. researchgate.net
Chemo-enzymatic Synthesis: A combined approach, where a chemical synthesis produces a key intermediate that is then stereoselectively converted by an enzyme, could balance scalability and sustainability.
Comparison of Synthetic Strategies:
| Strategy | Key Advantages | Potential Challenges |
| Traditional Linear Synthesis | Well-established reaction types | Low overall yield, high waste (E-Factor), hazardous reagents |
| Convergent Synthesis | Higher overall yield, modularity | Requires careful planning of fragments |
| Biocatalytic Route | High stereoselectivity, mild conditions, green | Enzyme stability and availability, substrate scope |
| Chemo-catalytic Route | High atom economy, scalability | Catalyst cost and sensitivity, potential for side reactions |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
For a novel compound with no established reaction data, artificial intelligence (AI) and machine learning (ML) present a powerful opportunity to accelerate research and avoid unnecessary experimentation. chemai.io These computational tools can predict reaction outcomes, identify potential side products, and optimize reaction conditions. nih.govrjptonline.org
Applications in this Context:
Forward-Reaction Prediction: ML models trained on vast reaction databases can predict the likely product(s) when this compound is subjected to various reagents. This is particularly useful for identifying potential unexpected rearrangements or side reactions. nih.gov
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel synthetic pathways to the target molecule, potentially uncovering more efficient routes than those conceived by human chemists.
Condition Optimization: Instead of laborious trial-and-error, ML algorithms can analyze preliminary data to suggest optimal reaction conditions (e.g., temperature, solvent, catalyst concentration) to maximize yield and minimize impurities. chemai.io Researchers are increasingly using these methods to streamline the synthesis of pharmaceutical chemicals. chemeurope.com
| Step | AI/ML Tool | Input | Output |
| 1. Feasibility Analysis | Reaction Prediction Model | Structure + Reagent (e.g., an electrophile) | Predicted major product, minor products, and reaction feasibility score. nih.gov |
| 2. Synthesis Design | Retrosynthesis Software | Target Molecule Structure | A list of possible synthetic routes ranked by efficiency and cost. |
| 3. Route Optimization | Bayesian Optimization Algorithm | Experimental data (e.g., 5-10 initial runs) | Suggested next set of reaction conditions to maximize yield. |
Understanding Complex Stereoelectronic Effects on Reactivity and Selectivity
The unique three-dimensional arrangement of functional groups in this compound creates a complex interplay of steric and electronic effects that will govern its chemical behavior. A deep understanding of these effects is critical for controlling the selectivity of its reactions.
Key Stereoelectronic Factors and Research Areas:
Steric Shielding: The bulky methyl and benzyl groups on the quaternary carbon sterically hinder the approach of reagents to both the amine and the ether oxygen. Computational modeling (e.g., Density Functional Theory) could be used to create a steric map of the molecule, predicting the most likely trajectories for reagent attack.
Anomeric Effects: The presence of a methoxy group on the quaternary carbon adjacent to the aminomethyl group may lead to subtle but significant stereoelectronic effects, such as gauche preferences in conformation, which could influence reactivity.
Electronic Influence of the Methoxy Group: The inductive electron-withdrawing effect of the methoxy group could decrease the basicity and nucleophilicity of the primary amine compared to an alkyl analogue. This effect needs to be quantified through pKa measurements and kinetic studies.
Investigative Methods for Stereoelectronic Analysis:
| Parameter | Experimental Method | Computational Method | Predicted Influence |
| Amine Basicity (pKa) | Potentiometric Titration | DFT with Solvation Model | Lower than typical primary alkylamines due to inductive effect of the methoxy group. |
| Conformational Preference | NMR Spectroscopy (NOE) | Conformational Search, Energy Calculations | Preference for conformations that minimize steric clash, potentially influencing intramolecular reactivity. |
| Reaction Selectivity | Product Ratio Analysis (GC/HPLC) | Transition State Modeling | Steric hindrance will likely dominate, favoring reactions with smaller reagents and at less hindered sites. |
Q & A
Q. What synthetic methodologies are most effective for producing 2-Methoxy-2-methyl-3-phenylpropan-1-amine, and how do reaction parameters influence product purity?
Answer: The compound can be synthesized via two primary routes:
- Reductive Amination : Reacting 2-methoxy-2-methyl-3-phenylpropanal with methylamine in the presence of NaBH(OAc)₃ in methanol (pH 5-6) at 50°C for 24 hours. Yield optimization requires strict pH control to prevent over-reduction .
- Alkylation Strategy : Using 2-methyl-3-phenylpropyl bromide and methoxyamine hydrochloride in a biphasic system (dichloromethane/water) with tetrabutylammonium bromide as a phase-transfer catalyst at 40°C. This method achieves >75% yield with <5% side products .
Critical Parameters:
Q. Which analytical techniques are recommended for confirming the structural integrity and stereochemistry of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identifies methoxy (δ 3.2 ppm), methyl (δ 1.1 ppm), and phenyl protons (δ 7.2-7.4 ppm). NOESY confirms spatial proximity of the methyl and methoxy groups .
- Chiral HPLC : Using a Chiralpak AD-H column (hexane/isopropanol 95:5) resolves enantiomers (retention times: 8.2 min and 10.5 min) .
- Mass Spectrometry : ESI-MS (m/z 208.2 [M+H]⁺) validates molecular weight .
Advanced Research Questions
Q. How can researchers resolve conflicting biological activity data for this compound observed in different assay systems?
Answer: Discrepancies often arise from assay-specific variables. A systematic approach includes:
Standardization : Use reference compounds (e.g., known receptor agonists/antagonists) across all assays to calibrate response thresholds .
Metabolic Stability Testing : Monitor compound degradation via HPLC at 0, 6, and 24 hours to confirm stability under assay conditions .
Cell Line Validation : Compare activity in isogenic cell lines (e.g., HEK293 vs. CHO-K1) to rule out genetic variability .
Q. What strategies optimize regioselectivity during the alkylation step in the synthesis of this compound?
Answer:
- Catalyst Selection : Use of crown ethers (e.g., 18-crown-6) enhances nucleophilicity of the amine, reducing byproduct formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may increase side reactions. A toluene/water biphasic system balances reactivity and selectivity .
- Temperature Control : Maintaining 40°C prevents thermal decomposition of intermediates .
Key Findings:
Q. How does the methoxy group influence the compound’s interaction with biological targets compared to halogenated analogs?
Answer:
- Hydrogen Bonding : The methoxy group acts as a hydrogen bond acceptor, enhancing binding to serine proteases (e.g., trypsin-like enzymes) .
- Lipophilicity : LogP values for methoxy (LogP = 2.1) vs. chloro (LogP = 2.8) analogs correlate with membrane permeability differences (Caco-2 assay: Papp 8.7 vs. 12.3 ×10⁻⁶ cm/s) .
- Metabolic Stability : Methoxy substitution reduces CYP450-mediated oxidation compared to halogenated derivatives (t₁/₂ = 6.2 hr vs. 3.8 hr in human liver microsomes) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
